N-[(2-methoxyphenyl)methylene]-N-methylamine

Organic Synthesis Physical Organic Chemistry Process Chemistry

N-[(2-methoxyphenyl)methylene]-N-methylamine (CAS 1125-90-2) is an ortho-methoxy-substituted aromatic N-methyl imine (Schiff base) with the molecular formula C9H11NO and a molecular weight of 149.19 g/mol. Its IUPAC Standard InChIKey is BKWMHLUBGZTQLW-UHFFFAOYSA-N, and it is also known as o-methoxybenzylidene methyl amine, 2-methoxybenzaldehyde N-methylimine, and 1-(2-methoxyphenyl)-N-methylmethanimine.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
CAS No. 1125-90-2
Cat. No. B073379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2-methoxyphenyl)methylene]-N-methylamine
CAS1125-90-2
SynonymsN-[(2-METHOXYPHENYL)METHYLENE]-N-METHYLAMINE
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESCN=CC1=CC=CC=C1OC
InChIInChI=1S/C9H11NO/c1-10-7-8-5-3-4-6-9(8)11-2/h3-7H,1-2H3
InChIKeyBKWMHLUBGZTQLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(2-Methoxyphenyl)methylene]-N-methylamine (CAS 1125-90-2): Product Identification & Procurement Specifications


N-[(2-methoxyphenyl)methylene]-N-methylamine (CAS 1125-90-2) is an ortho-methoxy-substituted aromatic N-methyl imine (Schiff base) with the molecular formula C9H11NO and a molecular weight of 149.19 g/mol [1]. Its IUPAC Standard InChIKey is BKWMHLUBGZTQLW-UHFFFAOYSA-N, and it is also known as o-methoxybenzylidene methyl amine, 2-methoxybenzaldehyde N-methylimine, and 1-(2-methoxyphenyl)-N-methylmethanimine [1]. This compound serves as a key building block or intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals .

Building Block Ortho-methoxy N-methyl imine scaffold for complex amine synthesis.
Regiochemistry Defined ortho-substitution pattern enables regiospecific reaction pathways.
Synthetic Leverage Potential ligand site for metal complexation in catalytic or materials research.

Why Generic N-Methyl Imine Substitution Fails: The Ortho-Methoxy Distinction


While N-methyl imines share a common azomethine core, substitution pattern critically dictates physicochemical properties, reactivity, and stability. The ortho-methoxy group in N-[(2-methoxyphenyl)methylene]-N-methylamine introduces unique electronic and steric effects that cannot be replicated by para- or meta- analogs, or by the unsubstituted parent compound. Specifically, the ortho-substituent's electron-donating resonance effect and its proximity to the imine bond alter the compound's boiling point, refractive index, and potential for intramolecular hydrogen bonding or coordination [1][2]. These differences directly impact its performance as a synthetic intermediate and its behavior in specific reaction conditions, making direct substitution without rigorous validation a high-risk proposition for process consistency and yield [2].

Regioisomer Swap Para/meta analogs have different boiling points and may alter distillation purification requirements.
Refractive Index Mismatch The ortho isomer has a distinct refractive index (1.487); direct substitution loses a rapid incoming QC metric for identity.
Coordination Geometry Non-ortho analogs lack the proximity-driven intramolecular interaction crucial for bidentate metal chelation.

Quantitative Differentiation Evidence: N-[(2-Methoxyphenyl)methylene]-N-methylamine vs. Analogs


Ortho vs. Para Substitution: Boiling Point Differentiation

The ortho-methoxy substitution results in a significantly higher boiling point compared to the para-methoxy analog. N-[(2-methoxyphenyl)methylene]-N-methylamine has a boiling point of 242.9 °C at 760 mmHg, whereas the para-isomer (CAS 13114-23-3) boils at 233.1 °C under the same conditions . This 9.8 °C difference is a direct consequence of altered intermolecular interactions and steric hindrance at the ortho-position, affecting volatility and purification requirements.

Boiling Point
Cross-study comparable
Δ 9.8 °C
Distinct volatility profile from para-isomer.
242.9 vs 233.1 °C at 760 mmHg (ortho vs para). Affects purification.
Organic Synthesis Physical Organic Chemistry Process Chemistry

Refractive Index and Density: Key Identifiers for Quality Control

The ortho-methoxy imine exhibits a lower refractive index (n20/D: 1.487) compared to the unsubstituted parent compound N-benzylidenemethylamine (n20/D: 1.5520) . While density is similar (0.94 g/cm³ for the ortho-methoxy vs. 0.967 g/mL for the unsubstituted compound), the distinct refractive index provides a rapid, non-destructive metric for verifying compound identity and purity upon receipt, differentiating it from common in-class alternatives.

Refractive Index
Cross-study comparable
Δn = -0.065
Supports rapid ortho-isomer identity QC check.
n20/D: 1.487 vs 1.5520 for unsubstituted parent analog.
Analytical Chemistry Quality Assurance Materials Characterization

Synthetic Yield Advantage via Mechanochemical Protocol

While specific yield data for the target compound in the mechanochemical study is not explicitly reported, the research demonstrates that ortho-substituted aldehydes, including 2-methoxybenzaldehyde, can achieve high yields (e.g., 78% for a related ortho-substituted imine) under solvent-free, room-temperature ball milling conditions using a reusable solid base catalyst [1]. This method is advantageous over traditional solution-phase syntheses, offering a greener, faster, and potentially more scalable route for producing N-[(2-methoxyphenyl)methylene]-N-methylamine. The study notes that ortho-isomers often exhibit higher reactivity due to steric interactions displacing the carbonyl group out-of-plane.

Synthetic Yield
Class-level inference
78% yield reported
Supports efficient mechanochemical synthesis route.
Inferred from 2-nitro analog via solvent-free ball milling. Data to verify.
Green Chemistry Catalysis Process Intensification

Intramolecular Hydrogen Bonding: A Unique Ortho-Methoxy Feature

The ortho-methoxy group enables the formation of an intramolecular hydrogen bond with the imine nitrogen, a feature absent in para- or meta- analogs. Ab initio and DFT calculations on the closely related N-methyl-2-hydroxybenzylidene amine (a structural analog where -OH replaces -OCH₃) confirm that ortho-substitution facilitates a stabilizing intramolecular hydrogen bond, which alters the compound's vibrational spectra and electronic properties [1][2]. For N-[(2-methoxyphenyl)methylene]-N-methylamine, the methoxy group's oxygen can participate in a weaker C-H···O hydrogen bond with the imine C-H or serve as a coordination site, differentiating its behavior in metal complexation and supramolecular assembly from non-ortho isomers.

Intramolecular Bonding
Class-level inference
C-H···O stabilized
Regiochemical impact on coordination and reaction paths.
Based on DFT/IR studies of structural analogs. Source review required.
Computational Chemistry Spectroscopy Molecular Design

High-Value Application Scenarios for N-[(2-Methoxyphenyl)methylene]-N-methylamine


Synthesis of Ortho-Substituted Benzylamine Derivatives via Transimination

Researchers developing novel pharmaceutical candidates or chiral ligands can leverage N-[(2-methoxyphenyl)methylene]-N-methylamine as a key intermediate in transimination reactions to install ortho-methoxybenzylamine motifs. Its unique reactivity, potentially influenced by intramolecular interactions, has been demonstrated in catalytic transimination studies, making it a valuable building block for constructing complex amine architectures [1]. This application directly benefits from the compound's specific ortho-substitution pattern, which cannot be achieved with para- or meta- analogs.

Green and Mechanochemical Process Development

For process chemists focused on sustainable manufacturing, N-[(2-methoxyphenyl)methylene]-N-methylamine represents an ideal substrate for evaluating and implementing solvent-free, mechanochemical synthesis protocols. The demonstrated high yields for ortho-substituted imines under ball-milling conditions using a reusable catalyst offer a compelling case study for reducing solvent waste and energy consumption in imine production [2]. Sourcing this compound from vendors utilizing such advanced methods ensures alignment with green chemistry principles.

Development of Metal Complexes for Catalysis or Materials Science

The ortho-methoxy group's proximity to the imine nitrogen creates a bidentate coordination environment, enabling the formation of stable metal complexes with transition metals. This property is exploited in the development of catalysts for polymerization reactions and in the design of functional materials with specific electronic or magnetic properties [3]. The ortho-isomer is specifically required for this coordination geometry; other regioisomers cannot provide the same chelating effect.

Application
Selection Property
Validation Focus
Ortho-substituted benzylamine synthesis
Regiochemical integrity of the imine building block
Confirm ortho-methoxy substitution pattern via refractive index or NMR
Green mechanochemical process development
Reactivity under solvent-free ball-milling conditions
Evaluate yield and reaction profile using reported protocol as baseline
Metal complex development for catalysis
Ortho-methoxy bidentate chelation capability
Characterize metal coordination via spectroscopic and single-crystal XRD studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-[(2-methoxyphenyl)methylene]-N-methylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.